molecular formula C8H10FNO2S B1386609 4-Ethanesulfonyl-3-fluorophenylamine CAS No. 1039867-74-7

4-Ethanesulfonyl-3-fluorophenylamine

Cat. No. B1386609
M. Wt: 203.24 g/mol
InChI Key: GWNALLHEFDAILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethanesulfonyl-3-fluorophenylamine” is a potent chemical compound that is widely utilized in scientific research. Its versatility allows its application in various fields such as pharmaceuticals, material science, and organic synthesis. It is also used for medicinal purposes .


Molecular Structure Analysis

The molecular structure of “4-Ethanesulfonyl-3-fluorophenylamine” can be represented by the InChI code 1S/C9H12FNO2S.ClH/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H . This indicates that the compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight of the compound is 253.72 .


Physical And Chemical Properties Analysis

The physical form of “4-Ethanesulfonyl-3-fluorophenylamine” is a powder . It has a molecular weight of 253.72 . The compound is stored at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethylsulfonyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNALLHEFDAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethanesulfonyl-3-fluorophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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